Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride

Description

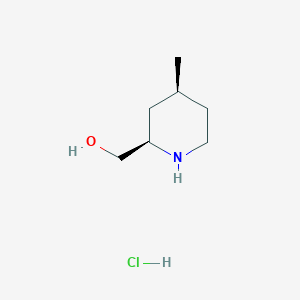

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride is a chiral piperidine derivative characterized by a hydroxylmethyl group at the 2-position and a methyl substituent at the 4-position of the piperidine ring. While direct evidence for this compound’s synthesis or applications is absent in the provided materials, its structural analogs—such as methylphenidate hydrochloride and 4-(diphenylmethoxy)piperidine hydrochloride—suggest relevance in central nervous system (CNS) targeting or as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

[(2R,4S)-4-methylpiperidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-2-3-8-7(4-6)5-9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |

InChI Key |

QFPBAGOTDWWMPI-UOERWJHTSA-N |

Isomeric SMILES |

C[C@H]1CCN[C@H](C1)CO.Cl |

Canonical SMILES |

CC1CCNC(C1)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the precursor compound to the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.

Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Pharmacological Applications

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride has been investigated for its potential use in treating various medical conditions due to its pharmacological properties.

1.1. Orexin Receptor Modulation

One notable application is its role as an orexin receptor antagonist. Research has demonstrated that compounds with similar piperidine structures can effectively modulate orexin receptors, which are implicated in sleep regulation and appetite control. A study by Fujimoto et al. highlighted the discovery of selective orexin-2 receptor antagonists that exhibited good oral bioavailability and metabolic stability, indicating that similar piperidine derivatives could be effective in this area .

1.2. Antidepressant Activity

Another significant application is its potential antidepressant activity. The piperidine moiety is known for its presence in various antidepressant drugs. Research has shown that structural modifications to piperidine derivatives can enhance their efficacy as antidepressants by improving their interaction with neurotransmitter systems .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.

2.1. Modifications and Potency

Modifications at the piperidine ring can significantly impact the biological activity of related compounds. For instance, a study on similar compounds indicated that substituents at specific positions on the piperidine ring could enhance potency against targeted receptors, such as Factor B inhibitors used in treating complement-mediated diseases .

| Modification | Impact on Potency | Reference |

|---|---|---|

| Hydroxyl Group at C-2 | Improved binding affinity | |

| Methyl Substituent at C-4 | Enhanced selectivity | |

| Phenyl Group at C-2 | Increased potency |

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound.

3.1. Clinical Trials on Orexin Antagonists

Clinical trials exploring orexin antagonists have shown promising results in managing insomnia and obesity-related disorders. These studies suggest that compounds similar to this compound may offer therapeutic benefits in these areas .

3.2. Antidepressant Efficacy Studies

A series of studies focusing on piperidine derivatives have reported their effectiveness in preclinical models of depression. These studies often involve assessing behavioral changes in animal models following administration of the compounds, demonstrating significant reductions in depressive-like symptoms .

Mechanism of Action

The mechanism of action of Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylphenidate Hydrochloride (23655-65-4)

- Structure: Methylphenidate features a phenylacetate ester and a piperidine ring, differing from the target compound’s methanol substituent.

- Synthesis: Prepared via esterification of phenylacetic acid derivatives with piperidin-2-yl methanol intermediates under acidic conditions, analogous to methods described for (R,R)-2-piperidyl-2-yl-phenylacetyl amide .

- Applications : A CNS stimulant used in ADHD treatment. The ester group enhances lipophilicity, improving blood-brain barrier penetration compared to the target compound’s polar hydroxymethyl group .

Ethylphenidate Hydrochloride (19716-79-1)

- Structure : Ethyl ester analog of methylphenidate, with an ethyl group replacing the methyl ester.

- Comparison : Ethylphenidate’s extended alkyl chain increases metabolic stability but reduces potency relative to methylphenidate. The target compound’s hydroxymethyl group may confer higher polarity, limiting CNS bioavailability but enhancing solubility for parenteral formulations .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Substituted with a diphenylmethoxy group at the 4-position, contrasting with the target compound’s methyl group.

- Safety and Handling: Limited degradation or transport data are available , but its SDS emphasizes rigorous ventilation and protective equipment during handling, a precaution likely applicable to the target compound due to shared piperidine reactivity .

Research Findings and Data

Table 1: Structural and Functional Comparison

Key Observations:

- Synthesis : The target compound’s synthesis may involve reductive amination or hydroxylation of a pre-functionalized piperidine precursor, similar to methods for (R,R)-2-piperidyl derivatives .

- Analytical Characterization : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of such small molecules, enabling precise stereochemical assignment .

- Safety and Regulation : Gaps in degradation and transport data for 4-(diphenylmethoxy)piperidine HCl highlight the need for further eco-toxicological studies on piperidine derivatives.

Biological Activity

Rel-((2R,4S)-4-methylpiperidin-2-yl)methanol hydrochloride is a chiral compound characterized by its unique stereochemistry, which plays a crucial role in its biological activity. This compound has garnered attention in pharmaceutical research due to its potential interactions with various biological targets, including receptors and enzymes. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.

- Chemical Formula : CHClNO

- Molar Mass : Approximately 151.67 g/mol

- CAS Number : 2307783-77-1

The hydrochloride form enhances the compound's solubility, making it suitable for various biological assays and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, influencing metabolic pathways crucial for various physiological functions.

- Receptor Modulation : It interacts with neurotransmitter receptors, which may affect signaling pathways related to mood regulation and cognitive functions.

Table 1: Summary of Biological Targets and Activities

| Biological Target | Activity | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition (IC50 = 0.72 μM) | |

| P2Y14 Receptor | Antagonist activity | |

| Muscarinic Receptors | Modulation |

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Neuroprotective Effects : Research indicated that this compound exhibits neuroprotective properties by modulating cholinergic signaling pathways. It was found to enhance cognitive functions in animal models of Alzheimer's disease through AChE inhibition .

- Anti-inflammatory Activity : In a study involving mouse models of asthma, the compound demonstrated significant anti-inflammatory effects by inhibiting specific cytokine pathways, suggesting its potential use in treating inflammatory diseases .

- Pain Management : The compound's antagonistic activity at the P2Y14 receptor has been linked to analgesic effects in preclinical studies, indicating its potential as a pain management agent .

Structure-Activity Relationship (SAR)

The stereochemistry of this compound is critical in determining its biological activity. Variations in the piperidine ring structure can lead to significant differences in receptor affinity and enzyme inhibition potency.

Table 2: Comparison of Related Compounds

| Compound Name | Structure/Properties | Biological Activity |

|---|---|---|

| ((2R,4R)-2-methylpiperidin-4-one) | Precursor lacking hydroxyl group | Lower binding affinity |

| ((2S,4S)-2-methylpiperidin-4-yl)methanol | Enantiomer with opposite chirality | Different pharmacological profile |

| ((2R,4R)-2-methylpiperidin-4-yl)amine | Reduced form with different reactivity | Exhibits distinct reactivity compared to alcohol form |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.